![molecular formula C15H12N4S2 B2490113 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 478260-35-4](/img/structure/B2490113.png)
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound . It contains several rings including a thieno[2,3-b]quinoline ring and a 1,2,4-triazole ring . The molecular weight of this compound is 332.42 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes the compound , often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of two carbon and three nitrogen atoms in the triazole ring . The exact structure of “4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol” would require more specific data or a detailed spectroscopic analysis.Scientific Research Applications
- Researchers have explored the antitumor properties of this compound. Its structural features make it a promising candidate for inhibiting cancer cell growth. Further studies are needed to elucidate its mechanism of action and potential as an anticancer agent .
- The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones (which shares structural similarities with our compound) has demonstrated anticonvulsant activity . Investigating whether our compound exhibits similar effects could be valuable for epilepsy research.
- Nucleoside analogs containing a 1,2,4-triazole structure have been used as antiviral drugs. For instance, ribavirin , which bears a 1,2,4-triazole moiety, is employed in the treatment of hepatitis C virus infections . Exploring the antiviral potential of our compound could be worthwhile.
Antitumor Activity
Anticonvulsant Properties
Antiviral Applications
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines .
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which can lead to various biological activities .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
It is known that the ability of heterocyclic compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of chemotherapeutic agents .
properties
IUPAC Name |
4-ethyl-3-thieno[2,3-b]quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-2-19-13(17-18-15(19)20)12-8-10-7-9-5-3-4-6-11(9)16-14(10)21-12/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPBCCPSDBJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol |
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